molecular formula C10H10F3NO3 B13915285 6-(Dimethoxymethyl)-5-(trifluoromethyl)nicotinaldehyde

6-(Dimethoxymethyl)-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B13915285
M. Wt: 249.19 g/mol
InChI Key: YAOWZFSEPHENHX-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde is a chemical compound that features a pyridine ring substituted with a dimethoxymethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and radical initiators for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde involves its interaction with various molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the aldehyde group can participate in various chemical reactions, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethoxymethyl)-5-(trifluoromethyl)-3-pyridinecarboxaldehyde is unique due to the presence of both the dimethoxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

6-(dimethoxymethyl)-5-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10F3NO3/c1-16-9(17-2)8-7(10(11,12)13)3-6(5-15)4-14-8/h3-5,9H,1-2H3

InChI Key

YAOWZFSEPHENHX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=C(C=N1)C=O)C(F)(F)F)OC

Origin of Product

United States

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